5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one
Overview
Description
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its yellow solid form and is often used as an impurity in the synthesis of Donepezil, a medication used to treat Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as chloroform or methanol, with the mixture being heated to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is particularly important in the synthesis of Donepezil .
Biology: In biological research, the compound is used to study enzyme interactions and inhibition, particularly in the context of acetylcholinesterase inhibition .
Medicine: The primary medical application of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is as an impurity in Donepezil, which is used to treat Alzheimer’s disease .
Industry: In the industrial sector, the compound is used in the production of various chemicals and pharmaceuticals. Its role as an intermediate makes it valuable in large-scale chemical synthesis .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: An impurity of Donepezil with similar properties.
2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Another related compound used in the synthesis of Donepezil[][5].
Uniqueness: 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is unique due to its specific interaction with acetylcholinesterase and its role as an intermediate in the synthesis of Donepezil. Its structural features, such as the pyridine ring, contribute to its distinct chemical behavior and applications [5][5].
Properties
IUPAC Name |
(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQWDLUAIFZKM-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468795 | |
Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-74-1 | |
Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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